2,2,6,6-Tetramethyl-4-piperidone oxime

Descripción

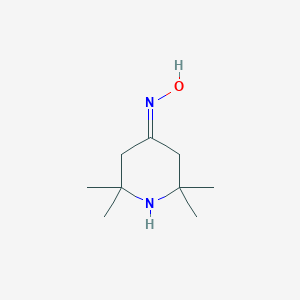

Structure

3D Structure

Propiedades

IUPAC Name |

N-(2,2,6,6-tetramethylpiperidin-4-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-8(2)5-7(10-12)6-9(3,4)11-8/h11-12H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFUVOHCLAIYVTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO)CC(N1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063331 | |

| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4168-79-0 | |

| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4168-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004168790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-tetramethyl-4-piperidone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2,6,6 Tetramethyl 4 Piperidone Oxime and Precursors

Synthesis of 2,2,6,6-Tetramethyl-4-piperidone Oxime from its Ketone Precursor

The conversion of 2,2,6,6-tetramethyl-4-piperidone to its corresponding oxime is achieved through a condensation reaction with a hydroxylamine (B1172632) derivative. This process is a standard method for the formation of oximes from ketones.

Reaction of 2,2,6,6-Tetramethyl-4-piperidone with Hydroxylamine Hydrochloride

The most common method for the synthesis of this compound involves the reaction of 2,2,6,6-tetramethyl-4-piperidone with hydroxylamine hydrochloride (NH₂OH·HCl). In this reaction, the lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the piperidone. This is followed by dehydration to yield the oxime. orgsyn.org

The reaction is typically carried out by dissolving 2,2,6,6-tetramethyl-4-piperidone and hydroxylamine hydrochloride in a suitable solvent. A base, such as sodium acetate (B1210297) or pyridine, is often added to neutralize the hydrochloric acid liberated during the reaction, which drives the equilibrium towards the product. orgsyn.org The general reaction scheme is as follows:

C₉H₁₇NO + NH₂OH·HCl → C₉H₁₈N₂O + HCl + H₂O

Considerations for Reaction Media and Catalysis

The choice of reaction medium can significantly influence the rate and yield of the oximation reaction. Alcohols, such as methanol (B129727) or ethanol (B145695), are frequently used as solvents due to their ability to dissolve both the ketone precursor and hydroxylamine hydrochloride. orgsyn.org Aqueous media can also be employed, sometimes in the presence of a phase-transfer catalyst to facilitate the reaction between the organic ketone and the aqueous hydroxylamine solution.

The oximation of ketones can be catalyzed by acids or bases. In the reaction with hydroxylamine hydrochloride, the liberated HCl can act as an acid catalyst. However, its removal with a base is generally preferred to prevent reversible reactions and potential side reactions. For sterically hindered ketones like 2,2,6,6-tetramethyl-4-piperidone, the use of a catalyst can be particularly important to overcome the steric hindrance around the carbonyl group. While specific catalytic studies for this exact ketone are not extensively documented in readily available literature, general methods for ketone oximation suggest that acidic catalysts like oxalic acid or solid catalysts such as bismuth(III) oxide under solvent-free conditions could be effective. nih.gov

Yield Optimization and Purity Assessment in Oxime Formation

Optimizing the yield of this compound involves careful control of several reaction parameters.

Reaction Parameters for Optimization:

| Parameter | Consideration | Potential Impact on Yield |

| Stoichiometry | A slight excess of hydroxylamine hydrochloride is often used to ensure complete conversion of the ketone. | Using a 1.2 to 1.5 molar equivalent of hydroxylamine hydrochloride can drive the reaction to completion. orgsyn.orgnih.gov |

| Temperature | The reaction is often carried out at elevated temperatures, such as refluxing in methanol (around 65°C) or ethanol (around 78°C), to increase the reaction rate. orgsyn.org | Higher temperatures can decrease reaction time but may also lead to the formation of byproducts if not carefully controlled. |

| Reaction Time | The time required for the reaction to go to completion can vary from a few hours to overnight, depending on the temperature and reactivity of the ketone. | Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and avoid degradation of the product. nih.gov |

| pH | Maintaining a weakly acidic to neutral pH is generally optimal for oximation. | The addition of a base like sodium acetate helps to maintain a suitable pH by neutralizing the liberated HCl. orgsyn.org |

Purity Assessment:

The purity of the synthesized this compound can be assessed using several analytical techniques.

| Analytical Technique | Purpose | Expected Observations |

| Melting Point | Determination of the purity of the crystalline product. | A sharp melting point range close to the literature value indicates high purity. |

| Thin Layer Chromatography (TLC) | Monitoring reaction progress and assessing the purity of the final product. | A single spot for the product with a distinct Rf value from the starting material indicates a pure compound. nih.gov |

| Infrared (IR) Spectroscopy | Confirmation of the functional group transformation. | Disappearance of the C=O stretching band of the ketone (typically around 1710 cm⁻¹) and the appearance of C=N and O-H stretching bands of the oxime. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of the product's identity. | The ¹H NMR spectrum would show characteristic signals for the methyl and methylene (B1212753) protons of the piperidine (B6355638) ring, as well as a signal for the oxime hydroxyl proton. chemicalbook.com |

| Mass Spectrometry (MS) | Determination of the molecular weight of the product. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (170.26 g/mol ). |

By carefully controlling the synthetic conditions and employing appropriate analytical methods, this compound can be prepared in high yield and purity.

Chemical Reactivity and Derivatization Strategies

Reactions Involving the Oxime Functionality

The carbon-nitrogen double bond and the hydroxyl group of the oxime are the primary sites for a variety of chemical transformations.

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an N-substituted amide. adichemistry.com For cyclic oximes, this reaction results in a ring expansion to produce a lactam (a cyclic amide). wikipedia.org A variety of acidic catalysts can be used to promote this rearrangement, including concentrated sulfuric acid, polyphosphoric acid, thionyl chloride, and phosphorus pentachloride. adichemistry.comwikipedia.org

When 2,2,6,6-tetramethyl-4-piperidone oxime is subjected to the conditions of the Beckmann rearrangement, it undergoes a predictable ring expansion. The six-membered piperidone ring opens and incorporates the nitrogen atom to form a seven-membered ring. The product of this reaction is a substituted lactam, specifically a derivative of homopiperazinone (1,4-diazepan-5-one). The rearrangement involves the migration of one of the alpha-carbons of the piperidine (B6355638) ring to the oxime nitrogen, resulting in the formation of 3,3,7,7-tetramethyl-1,4-diazepan-5-one .

| Reactant | Key Conditions | Product | Product Class |

| This compound | Acid catalyst (e.g., H₂SO₄, PPA) | 3,3,7,7-Tetramethyl-1,4-diazepan-5-one | Lactam (Homopiperazinone derivative) |

The mechanism of the Beckmann rearrangement is well-established and proceeds through several key steps. masterorganicchemistry.com The reaction is stereospecific, with the group positioned anti (trans) to the oxime's hydroxyl group being the one that migrates. adichemistry.comorganic-chemistry.org

Protonation: The reaction is initiated by the protonation of the oxime's hydroxyl group by the acid catalyst. This converts the hydroxyl group into a much better leaving group (water). masterorganicchemistry.combyjus.com

Concerted Rearrangement: In a concerted step, the C-C bond of the alkyl group that is anti-periplanar to the leaving group breaks and migrates to the electron-deficient nitrogen. Simultaneously, the water molecule is expelled. organic-chemistry.org For the symmetrical piperidone ring, this involves the migration of the C5 (or C3) carbon atom.

Nitrilium Ion Formation: This migration results in the formation of a seven-membered cyclic nitrilium ion intermediate.

Hydration and Tautomerization: The nitrilium ion is then attacked by a water molecule at the electrophilic carbon. Subsequent deprotonation and tautomerization (a proton shift from oxygen to nitrogen) yield the final, stable lactam product. masterorganicchemistry.com

The oxime functionality can be readily reduced to a primary amine. This is a standard transformation in organic synthesis that can be achieved using various reducing agents. Common methods for the reduction of ketoximes to primary amines include:

Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst such as Raney Nickel or Platinum.

Chemical reduction with agents like sodium in ethanol (B145695) (Na/EtOH) or lithium aluminum hydride (LiAlH₄).

Applying this reaction to this compound yields 4-amino-2,2,6,6-tetramethylpiperidine . This product is a useful diamine intermediate, notably used in the synthesis of Bobbitt's salt, an oxidizing agent. wikipedia.org The identity of this product is confirmed by alternative syntheses, such as the direct reductive amination of the parent ketone, 2,2,6,6-tetramethyl-4-piperidone. wikipedia.org

| Reactant | Reagents | Product | Product Class |

| This compound | H₂/Raney Ni or LiAlH₄ | 4-Amino-2,2,6,6-tetramethylpiperidine | Diamine |

The oxime's hydroxyl group can react with various electrophiles. This reactivity is often exploited to facilitate the Beckmann rearrangement by converting the hydroxyl into a better leaving group. masterorganicchemistry.com For instance, reaction with acyl chlorides (like acetyl chloride) or sulfonyl chlorides (like tosyl chloride) yields O-acyl or O-sulfonyl oxime ethers, respectively. wikipedia.org These derivatives are more prone to rearrangement, sometimes occurring under milder conditions than direct acid catalysis.

General methods for the O-alkylation and O-arylation of oximes are also known, suggesting that the hydroxyl group of this compound could be converted into a range of oxime ethers through reaction with suitable alkylating or arylating agents. organic-chemistry.org

Beckmann Rearrangement and its Products

Reactions at the Piperidine Ring System

The secondary amine within the piperidine ring is another site of reactivity, although it is sterically hindered by the four adjacent methyl groups. Nonetheless, it can undergo several important transformations.

Oxidation to Nitroxyl Radicals: One of the most significant reactions for this class of compounds is the oxidation of the piperidine nitrogen. Hindered amines like 2,2,6,6-tetramethylpiperidine (B32323) and its derivatives can be oxidized to form highly stable aminoxyl radicals (nitroxyl radicals). google.com For example, oxidation with hydrogen peroxide in the presence of a catalyst can convert the N-H group to an N-O• group, yielding the corresponding 4-oximino-TEMPO radical. These TEMPO-based radicals are widely used as catalysts for selective oxidations in organic synthesis. researchgate.netresearchgate.net

N-Alkylation and N-Acylation: The piperidine nitrogen can also act as a nucleophile. Although sterically hindered, reactions such as N-acetylation are possible under certain conditions. rsc.org Electrochemical studies on the parent ketone, 2,2,6,6-tetramethyl-4-piperidone, have shown that N-cyanomethylation can occur at the piperidine nitrogen, indicating that the N-H group is susceptible to substitution reactions. rsc.org

Functionalization at the Nitrogen Atom

The nitrogen atom of the piperidine ring is a primary site for functionalization, enabling the introduction of various substituents that can modulate the molecule's properties.

Alkylation and Acylation Reactions

The secondary amine in the piperidine ring readily undergoes alkylation and acylation reactions. These reactions are fundamental for introducing a wide array of functional groups, thereby altering the steric and electronic environment of the molecule. For instance, N-alkylation can be achieved using various alkyl halides. Acylation, typically performed with acyl chlorides or anhydrides, results in the formation of N-acyl derivatives. These reactions are often carried out in the presence of a base to neutralize the acid generated during the reaction.

A specific example of derivatization at the nitrogen is the electrochemical N-cyanomethylation of 2,2,6,6-tetramethyl-4-piperidone in acetonitrile. This process involves a one-electron transfer from the piperidine derivative to generate a radical cation, followed by deprotonation to an aminyl radical. This aminyl radical then abstracts a hydrogen from the solvent to form a cyanomethylene radical, which subsequently cross-couples with another aminyl radical to yield the N-cyanomethylated product. rsc.org

Here is an interactive data table summarizing representative alkylation and acylation reactions:

Representative Alkylation and Acylation Reactions of the Piperidine Nitrogen| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| 2,2,6,6-Tetramethyl-4-piperidone | Acetonitrile (electrochemical oxidation) | N-cyanomethyl-2,2,6,6-tetramethyl-4-piperidone | Alkylation |

Formation of Spin-Labeled Derivatives (e.g., TEMPO-related structures)

A significant application of this compound and its parent ketone is in the synthesis of stable nitroxide radicals, most notably those related to (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl, commonly known as TEMPO. wikipedia.org These spin-labeled derivatives are characterized by a stable nitroxide radical, where the nitrogen atom is part of a three-electron N-O bond. The steric hindrance provided by the four methyl groups adjacent to the aminoxyl group confers exceptional stability to these radicals. wikipedia.org

The synthesis of TEMPO and its derivatives typically involves the oxidation of the corresponding piperidine amine. wikipedia.org For instance, 2,2,6,6-tetramethylpiperidine can be oxidized to TEMPO. wikipedia.org The oxime functionality can be introduced before or after the formation of the nitroxide radical. These spin labels are invaluable tools in electron paramagnetic resonance (EPR) spectroscopy for probing molecular dynamics and the microenvironment of biological systems. wikipedia.org The nitroxide group's redox properties, cycling between the nitroxide, hydroxylamine (B1172632), and oxoammonium cation states, are central to their function as antioxidants and catalysts. nih.gov

The versatility of TEMPO derivatives is further expanded by isotopic labeling, such as the synthesis of [¹⁵N]TEMPONE, which exhibits a doublet EPR hyperfine structure, offering advantages in certain EPR studies over the natural ¹⁴N isotope's triplet signal. nih.gov

Key TEMPO-Related Derivatives and Their Precursors

| Precursor | Product | Key Feature |

|---|---|---|

| 2,2,6,6-Tetramethylpiperidine | TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) | Stable nitroxide radical |

| 4-Oxo-2,2,6,6-tetramethylpiperidine | 4-Oxo-TEMPO (Tempone) | Ketone functionality for further derivatization |

| 4-Amino-2,2,6,6-tetramethylpiperidine | 4-Amino-TEMPO | Amine functionality for conjugation |

| 4-Hydroxy-2,2,6,6-tetramethylpiperidine | 4-Hydroxy-TEMPO (Tempol) | Hydroxyl group for altered solubility and reactivity |

Reactions at Methylene (B1212753) Groups Adjacent to the Carbonyl Carbon (prior to oxime formation)

Prior to the formation of the oxime, the methylene groups alpha to the carbonyl in 2,2,6,6-tetramethyl-4-piperidone exhibit reactivity characteristic of ketones. These positions are susceptible to enolization under basic or acidic conditions, allowing for a range of electrophilic substitution reactions. The presence of an adjacent electrophilic group, such as a carbonyl, activates the methylene group. google.com

Oxidative Transformations of the Piperidine Ring

The piperidine ring itself can undergo oxidative transformations, leading to the formation of various oxidized species. A primary transformation is the oxidation of the secondary amine to a nitroxide radical, as discussed in the context of TEMPO derivatives. This oxidation is a key step in creating spin-labeled compounds. nih.gov Various oxidizing agents can be employed, including hydrogen peroxide in the presence of a metal salt catalyst. google.com

Beyond the nitrogen, the piperidine ring can be subject to more extensive oxidation under specific conditions, potentially leading to ring-opening or the formation of other heterocyclic systems. However, the stability of the tetramethylpiperidine (B8510282) ring is a notable feature. The redox chemistry is often centered on the interconversion of the nitroxide radical, the corresponding hydroxylamine, and the oxoammonium cation. nih.gov This redox couple is fundamental to the catalytic activity of TEMPO derivatives in various oxidation reactions. nih.gov

Synthesis of Complex Heterocyclic Systems Utilizing this compound as a Building Block

This compound is a valuable synthon for the construction of more complex heterocyclic systems. The presence of multiple reactive sites—the oxime, the piperidine nitrogen, and the carbon skeleton—allows for its participation in a variety of cyclization and condensation reactions.

Oximes and their derivatives are widely used in the synthesis of various heterocyclic compounds, including three-, five-, six-, and seven-membered rings, as well as bicyclic and tricyclic systems. clockss.org For instance, the oxime functionality can be involved in Beckmann rearrangements to form lactams or participate in reactions leading to isoxazolines and other nitrogen- and oxygen-containing heterocycles. The piperidine nitrogen can be incorporated into a new ring system through reactions with difunctional electrophiles.

The use of 2,2,6,6-tetramethyl-4-piperidone and its derivatives as starting materials provides access to novel heterocyclic structures with the sterically hindered piperidine motif, which can impart unique properties to the final molecule, such as enhanced stability or specific biological activities. nih.gov

Advanced Characterization Techniques and Structural Analysis

Spectroscopic Elucidation of Structure

¹H NMR Spectroscopy: The proton NMR spectrum of 2,2,6,6-tetramethyl-4-piperidone oxime is expected to show distinct signals corresponding to the different types of protons in the molecule. The four methyl groups attached to the C2 and C6 positions are chemically equivalent and should produce a single, sharp singlet. The methylene (B1212753) protons at the C3 and C5 positions are diastereotopic and would likely appear as distinct multiplets. The proton of the N-H group and the proton of the oxime's O-H group would each give rise to a separate signal, the chemical shift of which can be dependent on the solvent and concentration. A ¹H NMR spectrum is available from commercial suppliers, confirming the basic proton environments. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, distinct signals are expected for the quaternary carbons at C2 and C6, the methyl carbons, the methylene carbons at C3 and C5, and the C4 carbon of the oxime group. The chemical shift of the C4 carbon would be significantly different from the carbonyl carbon in its precursor, 2,2,6,6-tetramethyl-4-piperidone. While experimental data is scarce, predicted ¹³C NMR data suggests the chemical shifts for the various carbon atoms.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=NOH | ~160 |

| C2, C6 | ~55 |

| C3, C5 | ~40 |

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity between the methylene protons at C3 and C5. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing definitive assignments for the ¹³C NMR spectrum. While specific 2D-NMR studies on this compound are not widely published, the application of these techniques is standard practice for the structural elucidation of novel or complex organic molecules.

Infrared spectroscopy is a key method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands confirming its structure.

The presence of the oxime functionality is identified by a C=N stretching vibration, typically observed in the range of 1690-1640 cm⁻¹. The N-O stretch of the oxime is expected to appear in the 960-930 cm⁻¹ region. A broad absorption band in the region of 3400-3100 cm⁻¹ would be indicative of the O-H stretching vibration of the oxime group, often showing hydrogen bonding. The N-H stretch of the secondary amine in the piperidine (B6355638) ring would give a narrower peak within the same region. researchgate.net Furthermore, characteristic C-H stretching and bending vibrations for the methyl and methylene groups would be observed in the ranges of 2985-2842 cm⁻¹ and 1480-1365 cm⁻¹, respectively. researchgate.nethmdb.ca

Interactive Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| O-H stretch (oxime) | 3400-3100 (broad) |

| N-H stretch (amine) | 3400-3100 (narrow) |

| C-H stretch (alkane) | 2985-2842 |

| C=N stretch (oxime) | 1690-1640 |

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural confirmation. The molecular weight of this compound is 170.26 g/mol . nist.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 170.

The fragmentation pattern would be characteristic of the piperidine ring structure and the oxime group. Common fragmentation pathways for aliphatic amines involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. acs.org For this compound, this would likely involve the loss of a methyl group (CH₃•), resulting in a fragment at m/z 155. This fragment corresponds to the molecular weight of the parent ketone, 2,2,6,6-tetramethyl-4-piperidone, which is a common fragmentation product observed in the mass spectra of related piperidine derivatives. nih.gov Further fragmentation could involve the loss of the oxime functional group or other parts of the piperidine ring. The McLafferty rearrangement is another potential fragmentation pathway for oximes, which could provide additional structural information. np-mrd.org

Crystallographic Studies

Crystallographic studies, particularly single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details.

While a specific single-crystal X-ray diffraction study for this compound is not prominently documented in publicly available literature, such an analysis would be the gold standard for determining its precise solid-state conformation. For related compounds, such as a co-crystal of 2,2,6,6-tetramethylpiperidine (B32323) with water, single-crystal X-ray and neutron diffraction have been used to determine the molecular structure with high precision. rsc.org A similar study on the title compound would reveal the exact arrangement of the atoms, including the stereochemistry of the oxime group and the conformation of the piperidine ring.

Based on extensive studies of related piperidine and piperidone derivatives, it is highly probable that the piperidine ring in this compound adopts a chair conformation in the solid state. This conformation is generally the most stable for six-membered rings as it minimizes both angular and torsional strain. The bulky tetramethyl substitution at the C2 and C6 positions would further lock the ring into this conformation. The orientation of the oxime group at the C4 position would be a key feature determined by a crystallographic study, with possibilities of it being in either an axial or equatorial position, which can be influenced by intermolecular interactions such as hydrogen bonding in the crystal lattice.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like piperidone derivatives, it is instrumental in predicting geometry, electronic distribution, and spectroscopic characteristics.

DFT calculations have been effectively used to determine the most stable conformation and electronic properties of the related compound, 2,2,6,6-tetramethyl-4-piperidone (TMP).

Molecular Geometry: Studies on TMP have shown that the piperidinone ring typically adopts a slightly deformed chair conformation. This conformation is the most energetically favorable arrangement, minimizing steric hindrance between the bulky methyl groups. In a study of 2,2,6,6-tetramethyl-4-oxo-piperidinium nitrate, a related salt, the piperidinium (B107235) ring was also found in a chair-like form. It is anticipated that 2,2,6,6-Tetramethyl-4-piperidone oxime would also exhibit a similar chair conformation as its dominant steric and electronic influences arise from the same core piperidine (B6355638) ring structure.

Electronic Structure: The electronic properties are often analyzed through the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. For TMP, HOMO-LUMO analysis has been used to explain charge transfer within the molecule. Theoretical studies on other oxime derivatives show that the C=N-OH group significantly influences the electronic landscape, affecting the HOMO-LUMO gap and the distribution of electrostatic potential. The molecular electrostatic potential (MEP) surface is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Table 1: Predicted Geometric Parameters for 2,2,6,6-tetramethyl-4-piperidone (TMP) Note: This data is for the precursor ketone, TMP, and serves as a representative example of DFT-derived geometric parameters.

| Parameter | Calculated Value (Å or °) | Method/Basis Set |

|---|---|---|

| C=O Bond Length | ~1.2 Å | B3LYP/6-311++G(d,p) |

| C-N Bond Length | ~1.47 Å | B3LYP/6-311++G(d,p) |

| C-C-C Bond Angle in Ring | ~112° | B3LYP/6-311++G(d,p) |

DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures.

Vibrational Frequencies: For the parent ketone TMP, theoretical vibrational frequencies have been calculated using DFT methods (B3LYP/6-311++G(d,p)) and compared with experimental FT-IR and FT-Raman spectra. The calculated harmonic frequencies are often scaled to improve agreement with experimental values. This analysis allows for precise assignment of vibrational modes, such as C=O stretching, C-H bending, and ring vibrations. For the oxime, the introduction of the C=N-OH group would introduce characteristic vibrational modes, including N-O and O-H stretching, which could be similarly predicted and analyzed using DFT.

Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) approach within DFT is commonly used to calculate NMR chemical shifts (¹H and ¹³C). For TMP, calculated chemical shifts have been correlated with experimental spectra. A similar computational approach for this compound would predict the chemical shifts for its unique set of protons and carbons, accounting for the electronic environment created by the oxime functional group.

Table 2: Representative Calculated vs. Experimental Vibrational Frequencies for 2,2,6,6-tetramethyl-4-piperidone (TMP) Note: This data is for the precursor ketone, TMP. Wavenumbers are in cm⁻¹.

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency (FT-IR) | Assignment |

|---|---|---|---|

| ν(C=O) | 1720 | 1718 | Carbonyl Stretch |

| ν(N-H) | 3350 | 3345 | N-H Stretch |

| δ(CH₃) | 1465 | 1468 | Methyl Bend |

Computational chemistry provides a method to map out reaction pathways and identify the structure and energy of transition states. This is crucial for understanding how a molecule is formed or how it might react. For instance, the synthesis of an oxime from a ketone (like TMP) and hydroxylamine (B1172632) involves a nucleophilic addition followed by dehydration. DFT calculations can model this entire process, identifying the key intermediates and the energy barriers for each step. Such studies can clarify why certain reaction conditions are favorable and can help in optimizing synthetic routes.

Molecular Dynamics Simulations

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are statistical methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property.

Although no QSAR models have been published that specifically include this compound, numerous studies have been successfully performed on various classes of piperidine derivatives. nih.govnih.gov These studies typically involve:

Descriptor Calculation: A large number of molecular descriptors (e.g., topological, electronic, steric) are calculated for a set of related molecules.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to create a model that correlates a subset of these descriptors with the observed activity. nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation sets.

For instance, a QSAR study on piperine (B192125) analogs used descriptors such as partial negative surface area and heat of formation to successfully model their inhibitory activity against a bacterial efflux pump. A QSAR model for a series of piperidone oxime derivatives could similarly identify key molecular features that govern a property of interest, guiding the design of new compounds with enhanced performance.

Applications in Chemical Research and Development

Precursor in the Synthesis of Spin Labels and Nitroxide Radicals

The tetramethylpiperidine (B8510282) skeleton is foundational to a major class of stable nitroxide radicals. The oxime derivative is a key stepping stone in the synthesis of these important chemical tools.

The oxime functionality within 2,2,6,6-Tetramethyl-4-piperidone oxime can be a direct precursor to iminoxyl radicals. The oxidation of oximes using various reagents, such as lead(IV) acetate (B1210297) or ceric ammonium (B1175870) nitrate, can generate these corresponding iminoxyl radicals. beilstein-journals.org While nitroxide radicals like TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) are exceptionally stable due to the sterically shielded N-O group, iminoxyl radicals derived from oximes also exhibit significant persistence, allowing for their study and application. beilstein-journals.org

More commonly, the oxime is chemically converted to other functional groups which are then oxidized to the corresponding highly stable nitroxide radical. The parent ketone, 2,2,6,6-Tetramethyl-4-piperidone (also known as Triacetonamine), is readily oxidized to form 2,2,6,6-tetramethyl-4-piperidone-1-oxyl (4-Oxo-TEMPO or TEMPONE). cymitquimica.comgoogle.com The oxime can be seen as a protected or masked version of the ketone, which can be hydrolyzed back if needed, or it can be reduced to the corresponding amine (4-amino-2,2,6,6-tetramethylpiperidine) and subsequently oxidized to the amino-TEMPO derivative. This synthetic flexibility makes the piperidone oxime a valuable starting material. Nitroxides are stable organic free radicals because the unpaired electron is delocalized between the nitrogen and oxygen atoms, and the steric hindrance from the four methyl groups protects the radical from decomposition pathways. st-andrews.ac.uknih.gov

The primary application of the stable nitroxide radicals derived from the 2,2,6,6-tetramethylpiperidine (B32323) scaffold is as spin labels and probes for Electron Spin Resonance (ESR) spectroscopy. st-andrews.ac.ukwindows.net The oxime itself is not paramagnetic, but it is a precursor to radicals like TEMPONE, which are used extensively in ESR studies. nih.govnih.gov Once the radical is generated, it can be introduced into various systems, and its ESR spectrum provides detailed information about the local environment, including polarity, viscosity, and molecular motion. windows.netnih.gov

ESR spectroscopy is a powerful method for detecting and characterizing free radicals in chemical and biological systems. windows.net For instance, TEMPONE has been used as a spin probe to study the micro-viscosity and structure of hemoglobin solutions and the dynamics within gels. nih.gov The analysis of the ESR spectral line shape reveals the rotational correlation time, which is related to the mobility of the spin label in its environment. nih.gov In single-crystal studies, the precise orientation of the TEMPONE molecule can be determined, allowing for the accurate measurement of its magnetic tensor properties (g-tensor and hyperfine coupling tensor A), which are crucial for interpreting ESR data from more complex, disordered systems. nih.gov

| Tensor | Principal Value | Value | Reference |

|---|---|---|---|

| Spectroscopic Splitting Factor (g) | g1 | 2.0094 | nih.gov |

| g2 | 2.0061 | ||

| g3 | 2.0021 | ||

| Hyperfine Coupling (A) | A1 | 6.5 G | nih.gov |

| A2 | 6.7 G | ||

| A3 | 33.0 G |

Intermediate in the Preparation of Pharmaceutical Intermediates and Biologically Active Compounds

The piperidine (B6355638) ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds. The functionalized 2,2,6,6-tetramethylpiperidine core, accessible from the oxime, is a valuable building block for creating new therapeutic agents.

This compound is a derivative of Triacetonamine (B117949), a key intermediate used in the synthesis of various pharmaceutical products. medchemexpress.com The oxime group provides a versatile chemical handle for further molecular elaboration. It can be reduced to the corresponding 4-amino-2,2,6,6-tetramethylpiperidine, a common building block. This amine can then be used in standard synthetic transformations like amide bond formation, reductive amination, or as a nucleophile in substitution reactions to build more complex piperidine-based structures. General strategies for creating diverse, substituted piperidine libraries often rely on such modular approaches starting from a core scaffold. nih.gov The synthesis of these scaffolds is of great interest to medicinal chemists for exploring new chemical space in drug discovery programs. nih.gov

The oxime functional group itself can participate in unique chemical transformations to generate novel heterocyclic systems. One notable reaction is the oxidative cyclization of oximes to form isoxazolines. beilstein-journals.org This transformation can proceed via a radical mechanism where the initially formed iminoxyl radical undergoes an intramolecular 1,5-hydrogen atom transfer (1,5-HAT), creating a C-centered radical that subsequently cyclizes. beilstein-journals.org This methodology allows for the conversion of the piperidine ring system into a fused piperidine-isoxazoline bicyclic system, representing a novel class of heterocyclic compounds with potential biological activity. The ability to construct such unique molecular architectures from a readily available starting material like this compound is of significant interest in synthetic and medicinal chemistry. nih.gov

Role in Polymer Chemistry as a Precursor to Stabilizers

The primary industrial application of the 2,2,6,6-tetramethylpiperidine framework is in the production of Hindered Amine Light Stabilizers (HALS). patsnap.comgoogle.com These additives are crucial for protecting polymeric materials like polypropylene (B1209903) and polyethylene (B3416737) from degradation induced by light and heat. google.com

Triacetonamine, the ketone precursor to the oxime, is the fundamental raw material for the majority of commercially important HALS, such as Tinuvin 770 and Chimassorb 944. patsnap.com The synthesis of these stabilizers typically involves the conversion of Triacetonamine to derivatives like 2,2,6,6-tetramethyl-4-piperidinol (B29938) or N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine. patsnap.comgoogle.com this compound can be considered an intermediate in this synthetic chain, as it can be readily converted to the necessary 4-amino or 4-hydroxy piperidine derivatives. Furthermore, the nitroxide radicals (N-oxyls) derived from these hindered amines are themselves important stabilizers and are used as redox catalysts. google.com The development of controlled radical polymerization techniques has also utilized TEMPO and its derivatives as mediators. mdpi.com

| HALS Name | Key Precursor | Reference |

|---|---|---|

| Tinuvin 770 | 2,2,6,6-Tetramethyl-4-piperidinol | patsnap.com |

| Chimassorb 944 | N,N'-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine | patsnap.com |

| Tinuvin 622 | 2,2,6,6-Tetramethyl-4-piperidinol | patsnap.com |

Potential in Advanced Oxidation Processes (AOPs) and Catalysis

Investigation as a Spin-Trapping Agent in Radical Detection

Spin trapping is a technique used to detect and identify short-lived free radicals by converting them into more stable radicals that can be studied using Electron Paramagnetic Resonance (EPR) spectroscopy. sfrbm.org The spin trap molecule reacts with the transient radical to form a stable paramagnetic adduct, the EPR spectrum of which provides information about the original radical. sfrbm.org

While direct research on this compound as a spin-trapping agent is not extensively documented, studies on its ketone precursor, 2,2,6,6-tetramethyl-4-piperidone (TMPone), provide significant insights into the potential of this structural class. In one study, TMPone was utilized as a spin trap for reactive oxygen species (ROS). nih.gov The interaction of TMPone with ROS generated from the photosensitized oxidation of riboflavin (B1680620) resulted in the formation of a stable nitroxide adduct, 2,2,6,6-tetramethyl-4-piperidine-1-oxyl, which could be quantified by EPR. nih.gov This demonstrates the capacity of the piperidone skeleton to act as a radical trap.

The table below summarizes the findings from a study investigating the scavenging of various free radicals, where 2,2,6,6-tetramethyl-4-piperidone was employed as a spin-trapping agent for reactive oxygen species.

Table 1: Radical Scavenging Activity with 2,2,6,6-Tetramethyl-4-piperidone as a Spin Trap for ROS

| Radical Species | Generating System | Scavenger | Concentration of Scavenger | Scavenging Efficiency |

| Reactive Oxygen Species (ROS) | Photosensitized oxidation of riboflavin | Metallothionein-I (MT-I) | 0.15 mM | Complete Scavenging |

| Reactive Oxygen Species (ROS) | Photosensitized oxidation of riboflavin | Metallothionein-II (MT-II) | 0.3 mM | 92% |

| Hydroxyl Radicals (•OH) | Fenton Reaction | Metallothionein-I (MT-I) | 0.15 mM | Total Scavenging |

| Hydroxyl Radicals (•OH) | Fenton Reaction | Metallothionein-II (MT-II) | 0.3 mM | Total Scavenging |

| Superoxide Radicals (O₂⁻) | Hypoxanthine and xanthine (B1682287) oxidase | Metallothionein-I (MT-I) | 0.3 mM | ~90% |

| Superoxide Radicals (O₂⁻) | Hypoxanthine and xanthine oxidase | Metallothionein-II (MT-II) | 0.3 mM | 40% |

| Data sourced from a study on the free radical scavenging actions of metallothionein (B12644479) isoforms. nih.gov |

The conversion of the oxime functional group in this compound to a nitroxide radical could potentially yield a spin-trapping agent with different selectivity and stability characteristics compared to its ketone counterpart. Further research is necessary to fully elucidate the specific interactions of the oxime derivative with various radical species.

Derivatives in Catalytic Systems

The derivatives of the 2,2,6,6-tetramethyl-4-piperidone structure are of significant interest in the development of catalytic systems, particularly for oxidation and hydrogenation reactions. The stable nitroxide radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and its derivatives are well-established as highly selective catalysts for the oxidation of alcohols to aldehydes and ketones. cymitquimica.comresearchgate.net These reactions often proceed under mild conditions and are valued for their efficiency. researchgate.net The catalytic cycle involves the oxidation of TEMPO to the active oxoammonium ion, which then oxidizes the alcohol and is regenerated in the process. researchgate.net

Furthermore, the precursor molecule, 2,2,6,6-tetramethyl-4-piperidone (triacetoneamine or TAA), is a crucial starting material for the synthesis of 2,2,6,6-tetramethyl-4-piperidinol (TMP), another key intermediate for hindered amine light stabilizers and other specialty chemicals. nih.gov The catalytic hydrogenation of TAA to TMP is an industrially significant process. Research has focused on developing efficient and robust catalysts for this transformation. One such study investigated a series of promoter-modified CuCr/Al₂O₃ catalysts. nih.gov The addition of strontium (Sr) as a promoter was found to significantly enhance the catalytic performance by decreasing the size of copper nanoparticles, thereby increasing the number of active sites, and improving the adsorption of substrates. nih.gov

The table below presents the catalytic performance of various catalysts in the hydrogenation of triacetoneamine (TAA) to 2,2,6,6-tetramethyl-4-piperidinol (TMP).

Table 2: Catalytic Performance in the Hydrogenation of Triacetoneamine (TAA)

| Catalyst | Reaction Temperature (°C) | TAA Conversion (%) | TMP Selectivity (%) |

| Cu/Al₂O₃ | 100 | 45.19 | >99 |

| CuCr/Al₂O₃ | 100 | 53.55 | >99 |

| CuCrSr/Al₂O₃ | 100 | 75.21 | >99 |

| CuCrSr/Al₂O₃ | 120 | ~100 | >97 |

| CuCrZn/Al₂O₃ | 100 | 55.32 | >99 |

| CuCrCe/Al₂O₃ | 100 | 60.58 | >99 |

| CuCrCa/Al₂O₃ | 100 | 69.33 | >99 |

| CuCrMg/Al₂O₃ | 100 | 62.47 | >99 |

| CuCrBa/Al₂O₃ | 100 | 71.26 | >99 |

| Data adapted from a study on the continuous synthesis of 2,2,6,6-tetramethyl-4-piperidinol. nih.gov |

While these examples highlight the catalytic relevance of the broader family of 2,2,6,6-tetramethylpiperidine derivatives, the direct use of this compound as a precursor for such catalysts is an area that warrants further investigation. The oxime functionality offers a unique chemical handle for the synthesis of novel ligands and catalytic species, potentially leading to new catalytic systems with tailored properties.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

The synthesis of 2,2,6,6-tetramethyl-4-piperidone oxime traditionally relies on the condensation of its parent ketone, 2,2,6,6-tetramethyl-4-piperidone (triacetonamine), with a hydroxylamine (B1172632) derivative. numberanalytics.com While effective, future research is steering towards more efficient, economical, and environmentally benign synthetic routes.

A primary research avenue is the development of integrated, continuous-flow processes. Recent advancements have demonstrated the continuous synthesis of triacetonamine (B117949) from acetone (B3395972) and ammonia (B1221849) using fixed-bed reactors with acidic resins. patsnap.com A logical and innovative next step is to integrate the oximation reaction into a continuous-flow system. This could involve a multi-step, one-pot synthesis starting from basic feedstocks like acetone, ammonia, and a hydroxylamine source, minimizing isolation steps and solvent waste.

Furthermore, the exploration of novel catalytic systems for the oximation step presents a significant opportunity. Green chemistry principles encourage the move away from stoichiometric reagents. Research into catalytic ammoximation, for instance using bifunctional catalysts for the in situ synthesis of hydrogen peroxide from H₂ and O₂, offers a promising alternative for producing oximes directly from ketones. acs.org Applying such a system to triacetonamine could provide a highly atom-economical pathway. Future investigations would likely focus on optimizing catalyst composition, such as titanosilicate-supported palladium nanoparticles, and reaction conditions to maximize yield and selectivity for this compound. acs.org

| Synthetic Approach | Description | Potential Advantages | Key Research Focus |

| Integrated Continuous Flow | Multi-step synthesis from acetone/ammonia to oxime in a continuous reactor system. | Reduced waste, improved safety, higher throughput, process automation. | Reactor design, catalyst stability, optimization of flow parameters. |

| Green Catalytic Oximation | Use of catalysts for the oximation of triacetonamine, potentially with in-situ generated reagents. | High atom economy, milder reaction conditions, avoidance of hazardous reagents. | Development of robust and selective catalysts (e.g., bifunctional supported metals). acs.org |

| Solvent-Free/Sonication Methods | Performing the condensation reaction under solvent-free conditions or with ultrasonic irradiation. | Reduced environmental impact, potentially faster reaction times, and lower energy consumption. nih.gov | Optimization of reaction conditions (temperature, time) and scalability. |

Advanced Applications in Functional Materials

The tetramethylpiperidine (B8510282) scaffold is the core functional unit in Hindered Amine Light Stabilizers (HALS), which protect polymers from photo-oxidative degradation. wikipedia.orgadditivesforpolymer.com HALS function via a catalytic cycle involving the formation of aminoxyl radicals that scavenge polymer-damaging free radicals. wikipedia.org This established application of the parent structure provides a strong foundation for exploring this compound in advanced materials.

A key future direction is the investigation of the oxime and its derivatives as novel HALS or polymer stabilizers. The N-O bond in the oxime functionality introduces a different reactive site compared to traditional HALS. Research could explore whether this group can participate in radical trapping mechanisms or if the oxime itself can be a precursor to a persistent radical species under conditions of polymer degradation. Furthermore, oximes are recognized for their utility in materials science, and incorporating the this compound moiety into polymer backbones could create new functional polymers with inherent stability. nsf.gov

Beyond stabilization, there is potential for these compounds in other functional materials. For instance, some HALS compounds have been reported to exhibit antimicrobial properties. frontiersin.org Future studies could systematically evaluate this compound and its derivatives for activity against various microbes, potentially leading to the development of dual-function additives for plastics and coatings that provide both UV protection and antimicrobial resistance.

In-depth Mechanistic Studies of Reactivity

A thorough understanding of the reactivity of this compound is crucial for unlocking its synthetic and materials potential. Future research will likely focus on detailed mechanistic investigations of its characteristic reactions.

A central area of study is the fragmentation of the N-O bond. Oximes are known precursors for iminyl radicals, which can be generated through transition metal catalysis or photochemically. nsf.govresearchgate.net In-depth studies on this compound could elucidate the structure and reactivity of the resulting sterically hindered iminyl radical. This intermediate could be a valuable building block in organic synthesis, and understanding its behavior in addition or cyclization reactions is a key research objective. nsf.gov

Another important aspect is the study of the compound's isomerism. Oximes can exist as Z/E stereoisomers and can also exhibit oxime-nitrone tautomerism. nih.gov The equilibrium and interconversion between these forms can significantly affect reactivity. Future work will likely employ a combination of spectroscopic techniques (e.g., NMR) and computational modeling to understand the factors governing this isomerism, such as solvent effects and pH. This knowledge is critical for controlling the outcomes of reactions involving the oxime. nih.gov

| Reaction Type | Key Mechanistic Question | Investigative Tools | Potential Outcome |

| N-O Bond Fragmentation | What is the structure and reactivity of the generated iminyl radical? | EPR Spectroscopy, Laser Flash Photolysis, Product Analysis, DFT Calculations. mdpi.com | New synthetic methods based on radical intermediates. |

| Cycloaddition Reactions | Can the oxime participate in reactions like the aza Paternò–Büchi reaction? | Photochemical reactors, Spectroscopic analysis, Computational modeling. nsf.gov | Access to novel polycyclic nitrogen-containing heterocycles. |

| Isomerism/Tautomerism | What factors control the Z/E isomerism and oxime-nitrone tautomerism? | NMR Spectroscopy, X-ray Crystallography, DFT Calculations. nih.gov | Controlled and selective synthesis of specific isomers or tautomers. |

Computational Design of Novel Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and guiding synthetic efforts. biointerfaceresearch.comnih.gov For this compound, computational studies represent a vast and promising area of future research.

DFT calculations can be employed to design novel derivatives with tailored properties. By computationally modifying the substituents on the piperidine (B6355638) ring or the oxime functional group, researchers can predict changes in electronic structure, stability, and reactivity. For example, calculations of HOMO-LUMO energy gaps can indicate the potential for charge-transfer interactions, which is relevant for applications in electronic materials. biointerfaceresearch.com Natural Bond Orbital (NBO) analysis can reveal hyperconjugative interactions and charge delocalization, providing insights into molecular stability. nih.gov

This in silico approach can significantly accelerate the discovery of new functional molecules. For instance, researchers could computationally screen a virtual library of derivatives of this compound to identify candidates with optimal properties for use as light stabilizers, catalysts, or pharmacologically active agents. nih.gov The most promising candidates identified through these theoretical studies can then be prioritized for synthesis and experimental validation, saving considerable time and resources.

Integration with Emerging Technologies in Organic Synthesis

The synergy between novel chemical entities and emerging technologies often sparks significant advances. The future of this compound is intrinsically linked to its integration with modern synthetic technologies.

Flow Chemistry: As mentioned for novel synthetic pathways, continuous flow reactors offer a platform for safer and more efficient synthesis. patsnap.com Future research could develop a complete, automated flow synthesis of the oxime and its derivatives, allowing for precise control over reaction parameters and facilitating library synthesis for screening purposes.

Photocatalysis: The reactivity of oximes towards light-mediated N-O bond fragmentation makes them ideal candidates for photocatalysis. nsf.gov Visible-light photocatalysis, which uses benign and readily available light sources, could be used to generate iminyl radicals from this compound under mild, redox-neutral conditions. rsc.org This would open up new avenues for C-N and C-C bond formation, leveraging the unique reactivity of the sterically hindered piperidine scaffold.

Bioconjugation: Oxime ligation, the reaction between an alkoxyamine and a carbonyl group, is a powerful tool in chemical biology and materials science for linking molecules under physiological conditions. nih.gov While this typically involves other types of oximes, future research could explore whether the this compound scaffold can be adapted for such applications, potentially creating new probes or materials with the added benefit of the stability conferred by the hindered amine structure.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,2,6,6-Tetramethyl-4-piperidone oxime, and how are purity and structural integrity validated?

- Methodology : The oxime is typically synthesized by reacting 2,2,6,6-tetramethyl-4-piperidone (TMPD) with hydroxylamine under controlled pH and temperature. Structural confirmation is achieved via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Purity is assessed using gas chromatography (GC) with a minimum purity threshold of 98% (GC), as standardized in commercial preparations . Melting point analysis (38–42°C) further validates consistency .

Q. How is this compound employed as a spin trap for reactive oxygen species (ROS) detection?

- Methodology : The compound reacts selectively with singlet oxygen (¹O₂) to form the stable nitroxide radical TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl), detectable via electron paramagnetic resonance (EPR) spectroscopy. Key experimental parameters include:

- Reaction medium : Ethanol or methanol-water mixtures for optimal solubility .

- EPR settings : Three-line spectrum (g-value ~2.006) due to hyperfine splitting from the ¹⁴N nucleus .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines :

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (H314, H317 hazards) .

- Ventilation : Use fume hoods to avoid inhalation (H302, H371 risks) .

- Waste disposal : Follow federal/state regulations for corrosive and organotoxic waste (P501) .

- Storage : In airtight, corrosion-resistant containers at controlled temperatures .

Advanced Research Questions

Q. What experimental conditions maximize the biodegradation efficiency of this compound using soil bacteria?

- Optimized Parameters :

- Bacterial strains : Klebsiella oxytoca LF-1 (80.9% degradation), Staphylococcus pasteurii LF-2 (69.8%), and Bacillus flexus LF-3 (64.9%) under 24-day incubation .

- Conditions : Initial concentration of 200 mg/L, pH 8.0, 30°C, and 180 rpm agitation .

- Analytical validation : UV-Vis spectrophotometry at 227 nm for residual TMPD quantification .

- Challenges : Degradation pathways remain unclear, necessitating GC-MS and proteomic analyses to identify intermediates and enzymes .

Q. How can contradictions in toxicity data (e.g., LD₅₀ values) for this compound be resolved?

- Data Reconciliation :

- Route-specific LD₅₀ : Intraperitoneal administration in rats (385 mg/kg) vs. oral (1,539 mg/kg) highlights metabolic and absorption differences .

- Standardization : Use OECD guidelines for toxicity testing, including acute vs. chronic exposure models and in vitro assays (e.g., α-mannosidase inhibition) .

Q. What advanced techniques characterize the environmental persistence and human exposure risks of this compound?

- Analytical Workflow :

- Environmental monitoring : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect TMPD in soil/water .

- Human biomonitoring : Urinary metabolite profiling via high-resolution mass spectrometry (HRMS), as TMPD was recently detected in 12–28% of human urine samples .

- Toxicity assessment : Bioassays (e.g., Daphnia magna survival tests) and enzymatic inhibition studies to evaluate degradation product toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.